Epoprostenol E-isomer Sodium Salt
Description
Strategies for Epoprostenol (B1671539) (E)-Isomer Synthesis
The creation of the Epoprostenol E-isomer with high purity demands a multi-faceted approach, integrating enantioselective techniques to establish the correct chirality at stereocenters and methods to ensure the desired geometry of the exocyclic double bond.
The synthesis of prostaglandins (B1171923) and their analogs, such as Epoprostenol, has been a fertile ground for the development of novel enantioselective methodologies. A key challenge lies in the construction of the cyclopentane (B165970) core with the correct absolute stereochemistry.
Modern strategies often employ asymmetric catalysis to set the crucial chiral centers. For instance, enantioselective hydrogenation and rhodium-catalyzed enyne cycloisomerization have proven effective in creating the five-membered ring scaffold with high diastereoselectivity and enantiomeric excess. researchgate.netresearchgate.net These methods offer a more efficient alternative to classical resolution techniques, which inherently involve the loss of at least half of the material. rsc.orgrsc.org
A notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. The Corey synthesis, a landmark in prostanoid synthesis, utilizes a chiral lactone intermediate to establish the desired stereochemistry, which is then carried through subsequent transformations. mdpi.com More recent innovations have focused on organocatalytic methods, which have demonstrated the ability to construct key bicyclic intermediates with high enantioselectivity.
| Enantioselective Strategy | Key Features | Reported Efficiency |
| Asymmetric Hydrogenation | Installs crucial chiral centers with high enantioselectivity. | Up to 98% yield and 98% enantiomeric excess (ee). researchgate.net |
| Rhodium-Catalyzed Enyne Cycloisomerization | Constructs the five-membered ring with excellent diastereoselectivity and enantioselectivity. | >20:1 diastereomeric ratio (dr), 98% ee. researchgate.net |
| Organocatalysis | Can be used to synthesize key bicyclic enal intermediates with high enantioselectivity. | Yields have been significantly improved through optimization. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., Corey lactone) to build the target molecule. | A well-established and versatile approach. mdpi.com |
This table summarizes various enantioselective strategies employed in the synthesis of prostanoids, including Epoprostenol, highlighting their key features and reported efficiencies.
The geometry of the exocyclic double bond in Epoprostenol is critical for its biological activity. The Wittig reaction and its variants are commonly employed to introduce the α-side chain, but these reactions can often lead to a mixture of (E)- and (Z)-isomers. nih.gov Therefore, synthetic strategies must incorporate methods to control the geometry of this double bond or to separate the resulting isomers.
One approach to favor the formation of the (E)-isomer is to use stabilized ylides in the Wittig reaction. Alternatively, reaction conditions can be optimized to influence the stereochemical outcome. For some prostacyclin analogs, the (E)-isomers have been found to be significantly more active than their (Z)-counterparts, highlighting the importance of this stereochemical feature. nih.gov
In some synthetic routes, isomerization of an undesired isomer to the desired one can be a viable strategy. mdpi.com This often involves specific reagents and conditions to facilitate the conversion without affecting other sensitive functional groups in the molecule.
Even with highly stereoselective synthetic methods, the final product may contain small amounts of other stereoisomers. Therefore, robust separation and purification techniques are essential to obtain the Epoprostenol E-isomer in high purity.
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers. google.com It offers advantages in terms of speed and efficiency compared to traditional chromatographic methods. High-performance liquid chromatography (HPLC) using chiral stationary phases is another widely used method for separating enantiomers and diastereomers of prostaglandins and their analogs. mdpi.comgoogle.com
The choice of chromatographic conditions, including the column, mobile phase, and temperature, is crucial for achieving optimal separation. mdpi.com For Epoprostenol, which is often formulated as its sodium salt, the stability of the compound during the purification process is also a key consideration. google.com
Analytical Methodologies for Isomer Characterization
Once synthesized and purified, the Epoprostenol E-isomer must be rigorously characterized to confirm its stereochemical identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. ruc.dknews-medical.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, NOESY) can provide detailed information about the connectivity of atoms and their spatial relationships. nih.govmdpi.com
In the case of Epoprostenol, specific chemical shifts and coupling constants in the NMR spectrum can be used to confirm the (E)-geometry of the exocyclic double bond and the relative stereochemistry of the substituents on the cyclopentane ring. nih.gov The presence of four distinct isomers with different cis and trans conformations has been observed in solution for related peptides, highlighting the complexity of conformational analysis. nih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. While not as powerful as NMR for detailed stereochemical assignment, it can be used to confirm the presence of key functional groups and to provide complementary structural information. ruc.dk
| Spectroscopic Technique | Information Provided | Application to Epoprostenol E-isomer |
| ¹H NMR | Chemical environment of protons, coupling constants between adjacent protons. | Confirmation of double bond geometry and relative stereochemistry of the ring substituents. |
| ¹³C NMR | Chemical environment of carbon atoms. | Complements ¹H NMR data for full structural assignment. nih.gov |
| 2D NMR (COSY, NOESY) | Correlation between protons, through-bond and through-space interactions. | Elucidation of complex spin systems and conformational analysis. nih.gov |
| IR Spectroscopy | Presence of functional groups. | Confirms the presence of hydroxyl, carboxylic acid, and double bond functionalities. |
This table outlines the application of various spectroscopic techniques for the characterization of the Epoprostenol E-isomer.
High-performance liquid chromatography (HPLC) is the primary method for determining the purity and isomeric ratio of Epoprostenol. mdpi.comgoogle.com By using a suitable stationary phase and mobile phase, it is possible to separate the Epoprostenol E-isomer from its other stereoisomers and any process-related impurities. nih.gov
Chiral HPLC, which employs a chiral stationary phase, is particularly effective for separating enantiomers. mdpi.com Reversed-phase HPLC with a suitable mobile phase is commonly used for the analysis of prostaglandins. mdpi.com The detection is typically performed using a UV detector. nih.gov The stability of Epoprostenol solutions is a critical factor, and HPLC is also used to monitor the degradation of the active ingredient over time. google.com
The development of a robust HPLC method requires careful optimization of parameters such as the column, mobile phase composition, flow rate, and temperature to achieve the desired resolution and sensitivity. mdpi.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H32NaO5 |
|---|---|
Molecular Weight |
375.5 g/mol |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/b11-10+,15-8+;/t14-,16+,17+,18+,19-;/m0./s1 |
InChI Key |
WHVPOEPABJZBBY-SKCVCGPLSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na] |
Origin of Product |
United States |
Stereoselective Synthesis and Chemical Characterization Methodologies
Analytical Methodologies for Isomer Characterization
Reference Standards and Impurity Profiling of Epoprostenol (B1671539) (E)-Isomer
The establishment of highly characterized reference standards and a thorough understanding of the impurity profile are fundamental to ensuring the quality, consistency, and regulatory compliance of Epoprostenol and its isomers. The inherent chemical instability and the presence of structurally similar compounds necessitate rigorous analytical control throughout the manufacturing process.
Reference Standards
Reference standards for Epoprostenol (E)-Isomer are critical for a variety of analytical applications. These standards are high-purity materials used as a benchmark for qualitative and quantitative analyses. aquigenbio.com Their primary uses include the development and validation of analytical methods (AMV), routine quality control (QC) testing of drug substances and products, and inclusion in Abbreviated New Drug Applications (ANDA) submissions. aquigenbio.com
Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), are available and serve as the official primary standards for assays and quality tests. sigmaaldrich.com These standards are supplied with comprehensive characterization data to ensure their suitability for their intended use. aquigenbio.com The use of a well-defined reference standard is essential for accurately identifying and quantifying the Epoprostenol (E)-Isomer in the presence of other related substances.
Table 1: Characteristics of Epoprostenol (E)-Isomer Sodium Salt Reference Standard
| Characteristic | Description | Source(s) |
|---|---|---|
| Chemical Name | (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid;sodium hydride | lgcstandards.com |
| Molecular Formula | C₂₀H₃₁NaO₅ | sigmaaldrich.compharmaffiliates.com |
| Molecular Weight | 374.45 g/mol | sigmaaldrich.compharmaffiliates.com |
| CAS Number | 63594-60-5 (for sodium salt) | aquigenbio.com |
| Typical Format | Neat powder | sigmaaldrich.com |
| Storage | -20°C | sigmaaldrich.com |
| Application | Pharmaceutical primary standard for use in specified quality tests and assays as per USP compendia. | sigmaaldrich.com |
Impurity Profiling
Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. For Epoprostenol, this process is particularly challenging due to the potential for the formation of various isomers and degradation products. googleapis.com Regulatory bodies like the FDA require that impurities in the drug substance be adequately characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). fda.gov
The manufacturing process and storage conditions can lead to the formation of several related substances. Stability-indicating analytical methods, such as specific High-Performance Liquid Chromatography (HPLC) techniques, are developed to separate and quantify these impurities from the active pharmaceutical ingredient. ijpsjournal.com These methods are crucial for monitoring the degradation of Epoprostenol under stress conditions, including exposure to acid, base, heat, and light. ijpsjournal.com
Common impurities associated with Epoprostenol include other geometric isomers, epimers, and degradation products. The control of these impurities is managed through defined specifications in the drug substance and final product, which set strict limits on the acceptable levels of each. fda.gov
Table 2: Known Impurities and Related Compounds of Epoprostenol
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes | Source(s) |
|---|---|---|---|---|
| Epoprostenol | C₂₀H₃₂O₅ | 352.47 | The main active pharmaceutical ingredient (Z-isomer). | pharmaffiliates.com |
| Epoprostenol (E)-Isomer | C₂₀H₃₂O₅ | 352.47 | A geometric isomer of Epoprostenol. | pharmaffiliates.com |
| 6-Ketoprostaglandin F1α | C₂₀H₃₄O₆ | 370.48 | A major, chemically stable hydrolysis product of Epoprostenol. | pharmaffiliates.com |
| Epoprostenol 15-R-Epimer | C₂₁H₃₄O₅ | 366.5 | An epimer of Epoprostenol, differing in stereochemistry at the C-15 position. | pharmaffiliates.com |
| Epoprostenol Related Compound A | Not specified | Not specified | A known related compound listed in the USP. | pharmaffiliates.com |
| Epoprostenol Related Compound B (Sodium 5-(diphenylphosphinoyl)pentanoate) | Not specified | Not specified | A known related compound listed in the USP. | pharmaffiliates.com |
| Epoprostenol Impurity 3 | C₂₀H₃₁O₅Na | 374.45 (as salt) | A process-related impurity. | alentris.org |
Molecular Pharmacology and Receptor Interactions of Epoprostenol E Isomer Sodium Salt
Prostanoid Receptor Agonism and Selectivity
Epoprostenol's biological activity is mediated by its binding to and activation of various prostanoid receptors, with a primary affinity for the prostacyclin receptor (IP receptor). patsnap.comsemanticscholar.org However, its interaction is not entirely exclusive to the IP receptor, exhibiting a broader, heterogeneous binding profile. nih.gov
IP Receptor Binding Affinity and Activation Dynamics
Epoprostenol (B1671539) sodium acts as a potent agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). patsnap.comsemanticscholar.org This high-affinity binding initiates a cascade of intracellular events. patsnap.com The binding of Epoprostenol to the IP receptor is a critical first step in its mechanism of action, leading to vasodilation and inhibition of platelet aggregation. patsnap.combiomarker.hu Studies have shown that Epoprostenol has a high binding affinity for the IP receptor, with an IC50 value of 5 nM for the inhibition of human platelet aggregation. biomarker.hu
Comparative Receptor Pharmacology of Epoprostenol E-Isomer and Related Prostanoids (e.g., Beraprost (B1666799) E-Isomer, Iloprost)
The receptor pharmacology of Epoprostenol can be better understood when compared with other prostacyclin analogs like Beraprost and Iloprost (B1671730). These analogs also exhibit varying degrees of affinity for different prostanoid receptors. nih.gov
Epoprostenol primarily acts on IP and EP3 receptors. nih.gov
Beraprost , an orally active prostacyclin analog, also primarily targets the IP receptor. nih.govnih.gov However, at higher concentrations, it can cause vasoconstriction through EP3 receptor-dependent mechanisms. ucl.ac.uk
Iloprost shows a broader receptor interaction profile, acting on IP, EP1, and EP3 receptors. nih.govplos.org Its affinity for the EP1 receptor is nearly equal to its affinity for the IP receptor. researchgate.net
This differential receptor selectivity among prostacyclin analogs can result in varied clinical efficacy and side-effect profiles. nih.gov For instance, the interaction of Iloprost with EP1 receptors can contribute to its side-effect profile. researchgate.net
Table 1: Comparative Receptor Binding of Prostanoids
| Compound | Primary Receptor(s) | Other Receptor Interactions | Reference |
|---|---|---|---|
| Epoprostenol E-isomer Sodium Salt | IP | EP3 | nih.gov |
| Beraprost E-isomer | IP | EP3 (at high concentrations) | nih.govucl.ac.uk |
| Iloprost | IP | EP1, EP3 | nih.govplos.org |
Intracellular Signaling Cascades
The binding of Epoprostenol to its receptors, particularly the IP receptor, triggers a series of intracellular signaling events that ultimately mediate its physiological effects.
Adenylate Cyclase Activation and Cyclic AMP (cAMP) Generation
Upon agonist binding, the IP receptor, which is coupled to a Gs protein, activates the enzyme adenylate cyclase. patsnap.comresearchgate.net This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels is a cornerstone of Epoprostenol's mechanism of action. patsnap.comresearchgate.net This elevation in cAMP is observed in various cell types, including vascular smooth muscle cells and platelets. patsnap.com
Protein Kinase A (PKA) Dependent and Independent Pathways
The rise in intracellular cAMP primarily leads to the activation of Protein Kinase A (PKA). patsnap.com This PKA-dependent pathway involves the phosphorylation of various target proteins, which in vascular smooth muscle cells results in relaxation and vasodilation. patsnap.com However, emerging evidence suggests that cAMP can also exert its effects through PKA-independent mechanisms. nih.gov One such pathway involves the Exchange Proteins Directly Activated by cAMP (Epac). nih.gov While the direct involvement of Epac in Epoprostenol signaling is still under investigation, it represents a potential alternative route for cAMP-mediated effects. nih.gov
Investigation into the Downstream Signaling Modulators of Epoprostenol (E)-Isomer Sodium Salt Remains an Area for Further Research
The canonical signaling pathway for epoprostenol commences with the activation of adenylyl cyclase upon receptor binding. drugbank.comnih.govresearchgate.net This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. drugbank.comnih.govresearchgate.net The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). drugbank.comnih.govresearchgate.net
PKA, in turn, phosphorylates various downstream targets. A key substrate of PKA in vascular smooth muscle cells is myosin light-chain kinase (MLCK). drugbank.com Phosphorylation of MLCK inhibits its activity, leading to the dephosphorylation of myosin light chains, which results in smooth muscle relaxation and vasodilation. drugbank.com In platelets, the increase in cAMP and PKA activation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of epoprostenol. drugbank.comnih.govresearchgate.net
The duration and intensity of the cAMP signal are regulated by phosphodiesterases (PDEs), enzymes that degrade cAMP. nih.govmdpi.com The inhibition of these enzymes can potentiate the effects of epoprostenol by prolonging the activity of cAMP. nih.govmdpi.com
While the fundamental mechanism of action is likely to be similar to that of the more broadly studied epoprostenol sodium, the precise quantitative and qualitative aspects of the (E)-isomer's interaction with its targets and the subsequent signaling cascade can only be determined through dedicated investigation. The following tables summarize the generally understood downstream modulators for epoprostenol sodium, which are presumed to be relevant for the (E)-isomer pending specific research.
Key Downstream Signaling Modulators for Epoprostenol
| Modulator | Role in Signaling Cascade |
| Adenylyl Cyclase | Enzyme activated by the prostacyclin (IP) receptor, responsible for the synthesis of cyclic AMP (cAMP) from ATP. drugbank.comnih.govresearchgate.net |
| Cyclic AMP (cAMP) | A second messenger that accumulates in the cell and activates Protein Kinase A (PKA). drugbank.comnih.govresearchgate.net |
| Protein Kinase A (PKA) | An enzyme activated by cAMP that phosphorylates various downstream protein targets, leading to the physiological effects of epoprostenol. drugbank.comnih.govresearchgate.net |
| Myosin Light-Chain Kinase (MLCK) | A key downstream target of PKA in smooth muscle cells; its inhibition by phosphorylation leads to vasodilation. drugbank.com |
| Phosphodiesterases (PDEs) | Enzymes that degrade cAMP, thereby terminating its signaling activity. nih.govmdpi.com |
Research Findings on Epoprostenol's Downstream Effects
| Research Area | Findings |
| Receptor Interaction | Epoprostenol is a potent agonist at the prostacyclin (IP) receptor, a Gs-protein coupled receptor. ucl.ac.uk |
| Second Messenger Generation | Activation of the IP receptor stimulates adenylyl cyclase to produce cAMP. drugbank.comnih.govresearchgate.net |
| Kinase Activation | Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). drugbank.comnih.govresearchgate.net |
| Physiological Outcomes | PKA-mediated phosphorylation of target proteins results in vasodilation and inhibition of platelet aggregation. drugbank.comnih.govresearchgate.net |
Cellular and Molecular Mechanisms of Action in Preclinical Models
Vascular Smooth Muscle Cell Responses
Epoprostenol (B1671539) directly impacts vascular smooth muscle cells (VSMCs), leading to vasorelaxation and the inhibition of cellular proliferation, which are critical in conditions such as pulmonary arterial hypertension (PAH). stanford.edunih.gov
Epoprostenol induces potent vasodilation in isolated arteries through its interaction with specific prostacyclin (IP) receptors on the surface of vascular smooth muscle cells. patsnap.com This binding activates G protein-coupled receptors, which in turn stimulates the enzyme adenylate cyclase. patsnap.comdrugbank.com Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent elevation in intracellular cAMP levels activates protein kinase A (PKA). patsnap.comdrugbank.com PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, which ultimately results in smooth muscle relaxation and vasodilation. patsnap.comdrugbank.com This mechanism effectively reduces both pulmonary and systemic arterial resistance. drugbank.com
Some studies also suggest that the vasodilatory effects of epoprostenol may be partially mediated through interactions with other prostanoid receptors, such as the EP4 receptor, particularly in conditions where IP receptor expression is diminished. atsjournals.org Furthermore, the vasorelaxant effects are endothelium-dependent and involve the nitric oxide (NO)-cGMP pathway, highlighting a complex interplay of signaling cascades. nih.gov
Table 1: Key Molecular Events in Epoprostenol-Induced Vasorelaxation
| Step | Molecular Event | Consequence |
| 1 | Epoprostenol binds to IP receptors on VSMCs. patsnap.com | Activation of G protein-coupled signaling. drugbank.com |
| 2 | Adenylate cyclase is activated. patsnap.com | Conversion of ATP to cAMP. patsnap.com |
| 3 | Intracellular cAMP levels increase. patsnap.com | Activation of Protein Kinase A (PKA). drugbank.com |
| 4 | PKA phosphorylates target proteins. drugbank.com | Inhibition of myosin light-chain kinase and reduced intracellular calcium. drugbank.com |
| 5 | Smooth muscle relaxation. drugbank.com | Vasodilation of arterial vascular beds. drugbank.com |
In addition to its vasodilatory properties, epoprostenol exhibits significant anti-proliferative effects on pulmonary arterial smooth muscle cells (PASMCs), a key factor in mitigating the vascular remodeling seen in PAH. stanford.edudovepress.com Enhanced proliferation of PASMCs contributes to the thickening of the pulmonary artery walls. dovepress.com
The anti-proliferative action of epoprostenol and its analogs is primarily mediated through the IP receptor, leading to an increase in intracellular cAMP. nih.govnih.gov However, research indicates that even in the presence of reduced IP receptor levels, as observed in PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH), the anti-proliferative response to prostacyclin analogs can be preserved. nih.gov This suggests the involvement of alternative signaling pathways. nih.gov Studies have shown that in cells with deficient IP receptors, the anti-proliferative effects can be mediated in a cAMP-independent manner through the activation of peroxisome proliferator-activated receptor-γ (PPARγ). nih.govatsjournals.org The anti-proliferative responses in IPAH cells were found to be insensitive to IP receptor antagonists but were inhibited by a PPARγ antagonist. nih.gov
Furthermore, high doses of epoprostenol have been shown to induce apoptosis (programmed cell death) in PASMCs from PAH patients, an effect also mediated via the IP receptor and associated with the upregulation of Fas ligand (FasL). nih.govdovepress.com
The nitric oxide (NO) pathway plays a crucial role in regulating vascular tone and interacts with the prostacyclin pathway. nih.gov Endothelial cells can produce both prostacyclin and NO, which act synergistically to promote vasodilation. frontiersin.org Specifically, the activation of endothelin-B (ETB) receptors on endothelial cells can stimulate the production of both NO and prostacyclin. nih.govfrontiersin.org Inhaled NO and epoprostenol both lead to selective pulmonary vasodilation through cyclic guanosine (B1672433) monophosphate (c-GMP) and cAMP-mediated smooth muscle relaxation, respectively, improving ventilation and perfusion matching. researchgate.net This interaction highlights the complex regulatory network governing pulmonary vascular function. ahajournals.org
Platelet Biology and Anti-aggregation Mechanisms
Epoprostenol is a potent inhibitor of platelet aggregation, a key component of its therapeutic action in preventing thrombosis. nih.govnih.gov
The primary mechanism by which epoprostenol inhibits platelet aggregation is through the activation of G protein-coupled IP receptors on the platelet surface. drugbank.comviamedica.pl This activation stimulates adenylate cyclase, leading to a significant increase in intracellular cAMP levels. drugbank.comnih.govkarger.com The elevated cAMP then activates protein kinase A (PKA). drugbank.com This signaling cascade interferes with the platelet activation process initiated by various agonists like adenosine diphosphate (B83284) (ADP), collagen, and thrombin. karger.comresearchgate.net
The increase in cAMP effectively counteracts the rise in intracellular calcium that is triggered by pro-aggregatory agents such as thromboxane (B8750289) A2, thus preventing platelet activation. drugbank.com Studies have shown that epoprostenol can inhibit platelet aggregation in whole blood at nanomolar concentrations. researchgate.net
Table 2: Epoprostenol's Inhibition of Platelet Aggregation
| Agonist | Effect of Epoprostenol | Reference |
| ADP | Inhibition of aggregation | karger.comnih.gov |
| Collagen | Inhibition of aggregation | karger.comresearchgate.net |
| Thrombin | Inhibition of aggregation | karger.com |
| Arachidonic Acid | Inhibition of aggregation | karger.com |
The inhibitory effects of epoprostenol on platelet function extend to the modulation of granule release and the expression of surface glycoproteins. The rise in intracellular cAMP triggered by epoprostenol inhibits the release of granules from platelets. patsnap.com These granules contain substances that further promote platelet aggregation and coagulation.
Furthermore, epoprostenol prevents the expression of glycoprotein (B1211001) IIb/IIIa on the platelet surface. patsnap.com This glycoprotein is a receptor for fibrinogen and is essential for the formation of platelet aggregates. frontiersin.org By inhibiting its expression, epoprostenol effectively blocks the final common pathway of platelet aggregation. nih.govpatsnap.com Nanomolar concentrations of epoprostenol have been shown to prevent P-selectin expression, a marker of platelet activation, and the formation of platelet-leukocyte aggregates in whole blood. researchgate.net
Apoptotic and Anti-apoptotic Pathway Modulation
A key pathological feature of pulmonary arterial hypertension is the excessive proliferation and suppressed apoptosis of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling. nih.govsemanticscholar.org Epoprostenol has been shown to counteract this by inducing apoptosis in these cells.
Induction of Apoptosis via IP Receptor and Fas Ligand Upregulation in PASMCs
Research has demonstrated that epoprostenol exerts a pro-apoptotic effect on PASMCs derived from patients with PAH. researchgate.netnih.govnih.gov This effect is mediated through its interaction with the prostacyclin (IP) receptor. researchgate.netnih.gov Binding of epoprostenol to the IP receptor initiates a signaling cascade that leads to the upregulation of Fas ligand (FasL). researchgate.netnih.govnih.gov FasL is a transmembrane protein belonging to the tumor necrosis factor (TNF) family. Its interaction with its receptor, Fas (also known as CD95 or APO-1), is a critical step in the extrinsic pathway of apoptosis.
In vitro studies have shown that high-dose epoprostenol treatment leads to a pro-apoptotic effect in PAH-PASMCs by upregulating the IP receptor and subsequently the Fas ligand. researchgate.netnih.govnih.gov This suggests that epoprostenol can help to reverse the abnormal cellular proliferation seen in PAH by promoting programmed cell death in the smooth muscle cells of the pulmonary arteries.
Table 1: Effect of Epoprostenol on Apoptosis in PAH-PASMCs
| Treatment | Key Findings | Reference |
| High-dose Epoprostenol | Induces a pro-apoptotic effect in PAH-PASMCs. | researchgate.netnih.govnih.gov |
| Epoprostenol (1.0 ng/mL; 24 h) | Induces apoptosis in PAH-PASMCs by upregulating the expression of the IP receptor and Fas ligand (FasL). | medchemexpress.com |
Cellular Specificity of Apoptotic Effects
The pro-apoptotic effects of epoprostenol appear to exhibit cellular specificity, primarily targeting the hyperproliferative PASMCs in the context of PAH. While epoprostenol promotes apoptosis in these cells, it plays a different role in other cell types. For instance, in endothelial cells, prostacyclin signaling can have an anti-apoptotic effect through the activation of peroxisome proliferator-activated receptor (PPAR)β. mdpi.com This differential effect is crucial, as preserving endothelial cell integrity is vital for vascular health.
The specificity of epoprostenol's apoptotic induction in PASMCs is fundamental to its therapeutic benefit in PAH. By selectively targeting the abnormally proliferating smooth muscle cells, epoprostenol helps to mitigate the vascular remodeling that drives the disease, without compromising the function of healthy vascular cells. Further research into the precise molecular determinants of this cellular specificity will be important for optimizing prostacyclin-based therapies.
Metabolic Pathways and Biotransformation Studies
Major Metabolic Pathways of Epoprostenol (B1671539) and Analogues
The primary routes of epoprostenol metabolism involve spontaneous degradation to 6-keto-PGF1α and enzymatic conversion to 6,15-diketo-13,14-dihydro-PGF1α. drugbank.comnih.govfda.gov Both of these major metabolites exhibit significantly less pharmacological activity compared to the parent compound, epoprostenol. nih.govgskpro.comfda.gov
Spontaneous Degradation Pathways (e.g., to 6-keto-PGF1α)
Epoprostenol is chemically unstable at physiological pH and undergoes rapid, spontaneous hydrolysis to form 6-keto-prostaglandin F1α (6-keto-PGF1α). drugbank.comnih.govfda.govdrugs.com This non-enzymatic degradation pathway is a significant contributor to the short half-life of epoprostenol in the bloodstream. gskpro.comhres.ca Studies have shown that the appearance of 6-keto-PGF1α in plasma is closely linked to the hemodynamic effects of intravenously administered epoprostenol, suggesting it can serve as a suitable surrogate marker for plasma concentrations of the parent drug. researchgate.net
Enzymatic Biotransformation Pathways (e.g., to 6,15-diketo-13,14-dihydro-PGF1α)
In addition to spontaneous degradation, epoprostenol is also metabolized through enzymatic pathways. drugbank.comnih.govfda.gov A key enzymatic biotransformation involves the formation of 6,15-diketo-13,14-dihydro-PGF1α. drugbank.comnih.govfda.gov This process is part of the body's natural mechanism for breaking down prostaglandins (B1171923).
Identification of Minor Metabolites
Beyond the two primary metabolites, further metabolism of epoprostenol is extensive. drugbank.comnih.govfda.gov Research has led to the isolation of fourteen additional minor metabolites from urine, indicating a complex and widespread biotransformation process in humans. drugbank.comnih.govgskpro.comfda.gov The identification of these numerous minor metabolites underscores the comprehensive nature of epoprostenol's breakdown within the body. nih.govfda.gov
In Vitro and In Vivo Metabolic Fate Comparative Studies (Preclinical)
Preclinical studies, both in vitro and in vivo, have been crucial in elucidating the metabolic fate of epoprostenol.
In Vitro Studies: In vitro experiments using human blood at 37°C and a pH of 7.4 have determined the half-life of epoprostenol to be approximately six minutes. drugbank.comgskpro.com These studies have been fundamental in understanding the inherent instability of the compound under physiological conditions. Other in vitro research has explored the effects of epoprostenol analogues, such as taprostene, on platelet aggregation and adhesion. nih.gov
In Vivo Studies: Animal studies using tritium-labeled epoprostenol have provided valuable insights into its pharmacokinetics. gskpro.comhres.ca These studies revealed a high clearance rate and a small volume of distribution. gskpro.comhres.ca For instance, animal models showed a clearance of 93 mL/kg/min and a volume of distribution of 357 mL/kg. gskpro.comhres.ca Following administration of radiolabeled epoprostenol, approximately 82% of the radioactivity was recovered in the urine and 4% in the feces over a one-week period, demonstrating the primary routes of excretion for its metabolites. gskpro.comhres.cafda.gov Pharmacokinetic modeling in healthy subjects has estimated a clearance of 85 L/h and a volume of distribution of 23.7 L. nih.gov
The following table summarizes key pharmacokinetic parameters from preclinical studies:
| Parameter | Finding | Species/Model |
| In Vitro Half-life | ~6 minutes | Human blood |
| In Vivo Half-life | ≤ 6 minutes (expected) | Human |
| Clearance | 93 mL/kg/min | Animal |
| Volume of Distribution | 357 mL/kg | Animal |
| Urinary Excretion | 82% of administered dose (radioactivity) | Human |
| Fecal Excretion | 4% of administered dose (radioactivity) | Human |
The following table details the major metabolites of Epoprostenol:
| Metabolite | Formation Pathway |
| 6-keto-PGF1α | Spontaneous Degradation |
| 6,15-diketo-13,14-dihydro-PGF1α | Enzymatic Biotransformation |
Structure Activity Relationship Sar Studies and Analogue Development
Stereochemical Influences on Biological Activity and Receptor Selectivity
The stereochemistry of epoprostenol (B1671539) and its analogues is a critical determinant of their biological activity and receptor selectivity. The specific three-dimensional arrangement of atoms in these molecules dictates how they interact with their target receptors, primarily the prostacyclin (IP) receptor. dokumen.pub
The natural prostaglandin (B15479496), epoprostenol, possesses a specific stereochemistry that is essential for its potent activity at the IP receptor. nih.gov Alterations in the stereoconfiguration can lead to significant changes in binding affinity and efficacy. For instance, the development of beraprost (B1666799), a chemically stable prostacyclin analogue, involved the separation of its four stereoisomers. ucl.ac.uk Studies revealed that esuberaprost (B1248030) (beraprost-314d) is the most pharmacologically active isomer, exhibiting significantly higher potency as a prostanoid IP receptor agonist compared to the other isomers and the racemic mixture. ucl.ac.uk This highlights the profound impact of stereoisomerism on the pharmacological properties of prostacyclin analogues. The relative binding affinity of the four isomers of beraprost at the prostacyclin binding site on human platelets varied by approximately 100-fold, with esuberaprost demonstrating the highest affinity. ucl.ac.uk
Structural Modifications and Receptor Selectivity Modulation
The modification of the epoprostenol structure has been a key strategy to modulate receptor selectivity and improve the therapeutic index of prostacyclin mimetics. nih.gov Epoprostenol itself, while primarily acting on the IP receptor, can also interact with other prostanoid receptors, such as the EP1 and EP3 receptors, which can lead to vasoconstriction, counteracting its desired vasodilatory effect. tandfonline.comnih.gov
Prostacyclin analogues like iloprost (B1671730) and treprostinil, while potent IP receptor agonists, also exhibit activity at other prostanoid receptors. researchgate.netucl.ac.uk Iloprost, for example, has a high binding affinity for both IP and EP1 receptors. researchgate.net Treprostinil is a potent agonist at the DP1 and EP2 receptors in addition to the IP receptor. ucl.ac.ukguidetopharmacology.org This cross-reactivity can contribute to a complex pharmacological profile and potential side effects.
To enhance selectivity for the IP receptor, various structural modifications have been explored. Saturation of the 5,6 double bond in the prostaglandin structure tends to increase IP receptor agonism. guidetopharmacology.org The development of non-prostanoid prostacyclin mimetics represents a significant advancement in achieving receptor selectivity. guidetopharmacology.org Selexipag, a non-prostanoid IP receptor agonist, is a prodrug that is metabolized to its active form, MRE-269. tandfonline.com MRE-269 demonstrates high selectivity for the IP receptor with minimal to no activity at other prostanoid receptors, including the EP3 receptor. tandfonline.com This high selectivity is thought to reduce off-target effects. nih.gov
The table below summarizes the receptor binding profiles of epoprostenol and some of its analogues, illustrating the impact of structural modifications on receptor selectivity.
| Compound | Primary Receptor Target(s) | Other Receptor Interactions | Reference |
| Epoprostenol (PGI2) | IP | EP1, EP3, TP | tandfonline.com |
| Iloprost | IP, EP1 | Low affinity for FP, EP3, EP4; Very low for EP2, DP1, TP | researchgate.net |
| Treprostinil | IP, DP1, EP2 | - | ucl.ac.ukguidetopharmacology.org |
| Beraprost | IP | Low affinity for EP1, EP2, DP1; Binds to EP3 | ucl.ac.uk |
| Selexipag (MRE-269) | IP | No significant binding to other prostanoid receptors | tandfonline.com |
Design and Synthesis of Novel Epoprostenol E-Isomer Analogues
The design and synthesis of novel epoprostenol E-isomer analogues have been driven by the need for compounds with improved stability, selectivity, and pharmacokinetic properties. nih.gov Synthetic strategies have focused on modifying the core structure of epoprostenol to overcome its inherent chemical lability, particularly the vinyl ether moiety which is susceptible to hydrolysis in acidic conditions. researchgate.net
One approach has been the development of tricyclic benzofuran (B130515) derivatives, such as beraprost, where the vinyl ether is embedded within an aryl ring, enhancing its stability. researchgate.net The synthesis of such complex molecules often involves multi-step processes. For instance, the enantioselective total synthesis of the most active isomer of beraprost has been achieved using organocatalyst-mediated reactions to construct the key tricyclic core. researchgate.net
Another strategy involves the creation of non-prostanoid mimetics, which retain the pharmacophoric elements necessary for IP receptor activation but lack the typical prostaglandin scaffold. medchemexpress.com The synthesis of these compounds often involves building the molecule through a series of chemical reactions, such as the introduction of a diaryl-heteroatomic unit into an n-alkylcarboxylic acid structure. guidetopharmacology.org The development of these novel analogues often starts with computational modeling and high-throughput screening to identify lead compounds. uou.ac.inresearchgate.net
The synthesis of optically pure epoxides is a critical step in the preparation of many prostacyclin analogues, as the stereochemistry of the epoxide determines the final stereochemistry of the active molecule. mdpi.com Various synthetic methods, including substrate-controlled diastereoselective epoxidation and asymmetric synthesis, have been employed to produce the desired chiral intermediates. mdpi.com
Advanced Research Methodologies and Future Directions
Omics Technologies in Prostanoid Research
The comprehensive, high-throughput nature of "omics" technologies has revolutionized the study of prostanoids, enabling a more holistic understanding of their synthesis, signaling, and metabolism. These approaches allow for the simultaneous analysis of a vast number of molecules, providing a systems-level view of cellular and physiological processes.
Genomics has been instrumental in identifying and characterizing the genes encoding the enzymes and receptors of the prostanoid pathway. mdpi.comnih.gov Genome-wide analyses have revealed the complete prostaglandin (B15479496) pathway in various species, from synthesis to inactivation, offering insights into their evolutionary conservation and species-specific differences. mdpi.com
Proteomics , particularly phosphoproteomics, has shed light on the complex signaling networks downstream of prostanoid receptors. nih.govacs.org By identifying and quantifying changes in protein phosphorylation, researchers can map the kinase networks activated by prostaglandin signaling. nih.govashpublications.org For instance, phosphoproteomic studies have been crucial in dissecting the prostaglandin E2 (PGE2) signaling pathways in T cells and human synovial fibroblasts. nih.govacs.org Chemical proteomics is also being employed to identify novel protein targets for compounds that modulate prostanoid pathways. nih.gov
Lipidomics and Metabolomics have provided powerful tools for the detailed profiling of eicosanoids, the larger family of signaling lipids to which prostanoids belong. nih.govnih.govacs.org Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can now simultaneously quantify a wide array of prostanoids and their metabolites in various biological samples, including plasma and tissues. nih.govnih.govnih.govfrontiersin.org This has been pivotal in understanding the metabolic shifts that occur in disease states and in response to therapeutic interventions. acs.org
| Omics Technology | Application in Prostanoid Research | Key Findings/Capabilities |
|---|---|---|
| Genomics | Identification and characterization of genes for prostanoid synthesis and reception. | Revealed the complete prostaglandin pathway in various species. mdpi.com |
| Proteomics | Mapping of downstream signaling networks and identification of novel protein targets. | Elucidated PGE2 signaling pathways in immune cells and fibroblasts. nih.govacs.org |
| Lipidomics/Metabolomics | Comprehensive profiling of prostanoids and other eicosanoids in biological samples. | Enables simultaneous quantification of numerous lipid mediators for biomarker discovery. nih.govnih.govacs.org |
Advanced Imaging Techniques for Receptor Localization and Signaling
Visualizing the dynamic processes of receptor localization and signaling in real-time and at high resolution is critical to understanding the function of prostanoid receptors, which are G-protein coupled receptors (GPCRs). lipotype.comnih.govnih.govphysiology.org
Super-resolution microscopy techniques, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), have surpassed the diffraction limit of conventional light microscopy, enabling the visualization of single receptor molecules. sgul.ac.uk These methods are being used to study the spatial organization of GPCRs, including the formation of dimers and higher-order oligomers, at a resolution of less than 10 nm. sgul.ac.uk
Fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) are powerful biophysical techniques used to monitor protein-protein interactions in living cells. portlandpress.com These methods have been instrumental in studying the dynamic interactions between prostanoid receptors and their downstream signaling partners, such as G-proteins and β-arrestins. frontiersin.org
Total internal reflection fluorescence (TIRF) microscopy is particularly well-suited for imaging events at the plasma membrane. nih.govportlandpress.com It allows for the visualization of receptor trafficking, redistribution within membrane microdomains, and interactions with signaling molecules with high sensitivity and temporal resolution. portlandpress.comfrontiersin.org
| Imaging Technique | Principle | Application in Prostanoid Receptor Research |
|---|---|---|
| Super-Resolution Microscopy (PALM/STORM) | Overcomes the diffraction limit of light to achieve near-molecular resolution. | Visualizing single receptor molecules and their oligomerization state. sgul.ac.uk |
| FRET/BRET | Measures energy transfer between two light-sensitive molecules to detect proximity. | Monitoring dynamic receptor-protein interactions in real-time. portlandpress.comfrontiersin.org |
| TIRF Microscopy | Selectively illuminates and excites fluorophores in a restricted region of the specimen immediately adjacent to the glass-water interface. | Imaging receptor dynamics and signaling events at the plasma membrane. nih.govfrontiersin.org |
Computational Approaches in Epoprostenol (B1671539) E-Isomer Research
Computational methods are increasingly being integrated into prostanoid research, accelerating the pace of discovery and providing insights that are often difficult to obtain through experimental approaches alone.
Virtual screening of large chemical libraries has emerged as a powerful tool for identifying novel agonists for prostanoid receptors. frontiersin.orgnih.gov By using the three-dimensional structure of the receptor, or a homology model, researchers can computationally dock millions of compounds to predict their binding affinity and identify promising candidates for further experimental validation. frontiersin.org This approach has successfully identified dual agonists for the prostacyclin (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.orgnih.gov
Molecular dynamics (MD) simulations provide a computational "microscope" to study the dynamic behavior of prostanoid receptors and their interactions with ligands like the epoprostenol E-isomer at an atomic level. These simulations can reveal the conformational changes that occur upon ligand binding and receptor activation, offering a deeper understanding of the molecular basis of agonism and antagonism.
Drug design and discovery of prostacyclin mimetics has also been significantly influenced by computational approaches. researchgate.netnih.govacs.org By understanding the structure-activity relationships, researchers can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Emerging Areas in Prostanoid Receptor Agonist Research
The field of prostanoid receptor pharmacology is moving beyond traditional agonists and antagonists, exploring more nuanced mechanisms of receptor modulation and novel therapeutic strategies.
Biased agonism , also known as functional selectivity, is a phenomenon where a ligand can preferentially activate one signaling pathway over another at the same receptor. oatext.com This concept holds immense therapeutic potential, as it may be possible to design biased agonists that selectively activate desired signaling pathways (e.g., those mediating therapeutic effects) while avoiding those that cause adverse effects. oatext.com
Allosteric modulation represents another exciting frontier. oatext.comoatext.comnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthostatic site where the endogenous ligand binds. oatext.com They can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous agonist, or as negative allosteric modulators (NAMs). pnas.org This approach offers the potential for greater receptor subtype selectivity and a more finely-tuned modulation of receptor activity. oatext.compnas.org A positive allosteric modulator for the human IP receptor has been reported. guidetopharmacology.org
Novel therapeutic targets within the broader arachidonic acid cascade are also being actively investigated. mdpi.comnih.govresearchgate.net The focus is expanding beyond the primary prostanoid receptors to include enzymes involved in their synthesis and metabolism, as well as crosstalk with other signaling pathways. mdpi.comnih.govvtt.fi This includes the development of multi-targeting agents that can modulate several receptors simultaneously to achieve a more potent therapeutic effect. oatext.com Furthermore, there is growing interest in developing new selective prostanoid receptor agonists for various therapeutic areas, including glaucoma and pulmonary hypertension. researchgate.netmedchemexpress.comnih.govresearchgate.net
Q & A
Q. How should researchers navigate ethical challenges in trials involving Epoprostenol’s off-label pediatric use?
- Methodological Answer : Submit detailed risk-benefit analyses to ethics committees, emphasizing prior evidence of reduced hemorrhagic risk compared to heparin . Implement Data Safety Monitoring Boards (DSMBs) to oversee adverse events (e.g., hypotension, feeding intolerance). Use pseudonymized data storage with restricted access keys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
